Defined (2S,6R) Absolute Stereochemistry Versus Racemic or Diastereomeric Mixtures: Impact on Molecular Topology and Drug-Likeness
The target compound possesses two defined stereocenters with absolute configuration (2S,6R), as verified by PubChem's computed stereochemistry descriptors (Defined Atom Stereocenter Count = 2; Undefined Atom Stereocenter Count = 0) [1]. In contrast, the racemic cis-2-ethyl-6-methylmorpholine (CAS 1223450-93-8) or the unprotected 2-ethyl-6-methylmorpholine (CAS 59630-15-8) lack this stereochemical definition. The importance of this differentiation is grounded in the established principle that increasing the fraction of sp3-hybridized carbons (Fsp3) and introducing stereogenic centers correlates with higher clinical success rates [2]. The target compound's Fsp3 value of 0.58 (7 sp3 carbons / 12 total carbons) is a quantifiable descriptor of its three-dimensional complexity.
| Evidence Dimension | Stereochemical definition and molecular complexity (Fsp3) |
|---|---|
| Target Compound Data | Fsp3 = 0.58; Defined Atom Stereocenter Count = 2; (2S,6R) absolute configuration [1] |
| Comparator Or Baseline | Racemic cis-2-ethyl-6-methylmorpholine (CAS 1223450-93-8): Fsp3 = 0.58; stereochemical identity undefined (racemic mixture); 2-ethyl-6-methylmorpholine (CAS 59630-15-8): Fsp3 = 0.57; stereochemistry unspecified [1] |
| Quantified Difference | Target compound provides defined (2S,6R) stereochemistry versus undefined or racemic stereochemistry in comparators; the Fsp3 value is marginally higher (0.58) compared to the unprotected morpholine (0.57) due to the Boc group. |
| Conditions | Computed molecular properties from PubChem database; Fsp3 calculated as ratio of sp3-hybridized carbons to total carbon count. |
Why This Matters
For procurement, a compound with defined absolute stereochemistry eliminates the variability and additional resolution steps associated with racemic mixtures, ensuring reproducibility in chiral synthesis workflows.
- [1] PubChem. (2025). Compound Summary for CID 118018453: (2S,6r)-tert-butyl 2-ethyl-6-methylmorpholine-4-carboxylate. National Center for Biotechnology Information. View Source
- [2] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. View Source
